

In Vitro Potency of DSM705 Hydrochloride Against Plasmodium falciparum: A Technical Guide

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| Compound Name: | DSM705 hydrochloride | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of **DSM705 hydrochloride**, a promising antimalarial candidate, against Plasmodium falciparum. The document details the compound's inhibitory activity, the experimental methodologies for its assessment, and its mechanism of action within the parasite's metabolic pathways.

Quantitative In Vitro Potency Data

DSM705 hydrochloride demonstrates potent and selective inhibitory activity against P. falciparum. Its efficacy is attributed to the targeted inhibition of the parasite's dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. The following tables summarize the quantitative data for DSM705's in vitro potency.

| Target Molecule | Parameter | Value (nM) | Reference |
|----------------------------------|-----------|------------|-----------|
| P. falciparum DHODH (PfDHODH) | IC50 | 95 | [1][2][3] |
| P. vivax DHODH (PvDHODH) | IC50 | 52 | [1][2][3] |
| Human DHODH | IC50 | >100,000 | [1][2] |



Table 1: Inhibitory Activity of DSM705 against Dihydroorotate Dehydrogenase. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of DSM705 against the plasmodial enzymes and its high selectivity over the human ortholog.

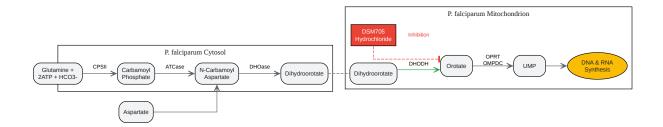
| Parasite Strain | Parameter | Value (nM) | Reference |
|-------------------|-----------|------------|-----------|
| P. falciparum 3D7 | EC50 | 12 | [1][2][3] |

Table 2: In Vitro Efficacy of DSM705 against P. falciparum Asexual Blood Stages. The half-maximal effective concentration (EC50) value for the chloroquine-sensitive 3D7 strain highlights the compound's potent activity against the whole parasite.

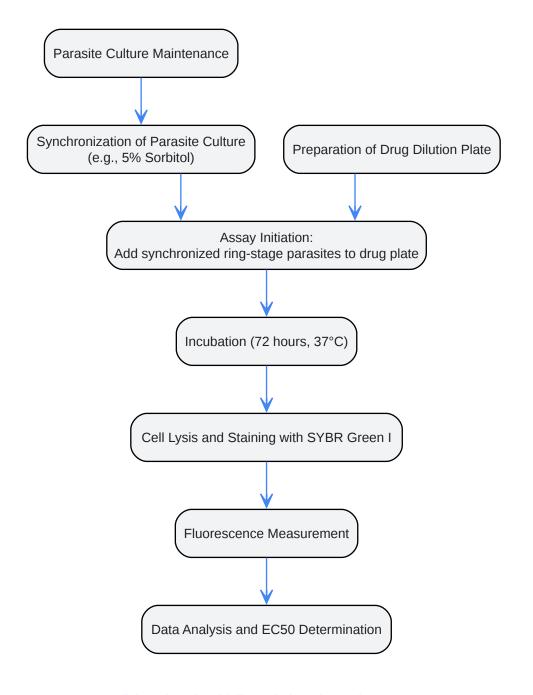
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Plasmodium falciparum relies exclusively on the de novo synthesis of pyrimidines for the production of DNA, RNA, and other essential biomolecules, as it lacks a pyrimidine salvage pathway.[4][5] This makes the enzymes of the de novo pyrimidine biosynthesis pathway attractive targets for antimalarial drug development. **DSM705 hydrochloride** is a pyrrole-based inhibitor that specifically targets P. falciparum dihydroorotate dehydrogenase (PfDHODH).[1][3] PfDHODH catalyzes the fourth step in this essential pathway, the oxidation of dihydroorotate to orotate.[6] By inhibiting PfDHODH, DSM705 effectively blocks the synthesis of pyrimidines, leading to the cessation of parasite growth and replication.









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